molecular formula C5H10ClN3 B599133 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride CAS No. 120267-00-7

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride

Cat. No.: B599133
CAS No.: 120267-00-7
M. Wt: 147.606
InChI Key: GGORMDKHCGIIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is a heterocyclic compound that features a fused imidazole ring system. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different chemical and biological properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, some imidazole derivatives are known to inhibit nitric oxide synthase, which plays a role in inflammation and neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

Properties

IUPAC Name

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGORMDKHCGIIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.4 parts of p-chloro-α-(2-imidazoline-2-ylaminomethyl)benzyl alcohol are added to 30 parts of sulfuric acid 80% while stirring and cooling in an ice-bath. Upon completion, the whole is stirred for 2 hours at room temperature. The reaction mixture is poured onto crushed ice, alkalized with a concentrated sodium hydroxide solution and the product in base form is extracted with methylene chloride. The extract is dried, filtered and evaporated. The residue is dissolved in 2-propanol. The solution is filtered over diatomaceous silica and the filtrate is acidified with an excess of 2-propanol previously saturated with gaseous hydrogen chloride. The precipitated salt is filtered off, washed with acetone and dried, yielding 5-p-chlorophenyl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride, m.p. 266.1°C.
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p-chloro-α-(2-imidazoline-2-ylaminomethyl)benzyl alcohol
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